Cas no 126932-91-0 (2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate)

2-(4-メチルシクロヘキス-3-エン-1-イル)プロパン-2-イル 4-メチルベンゼン-1-スルホン酸塩は、有機合成中間体として重要な化合物です。この物質は、スルホン酸エステル基とシクロヘキセン骨格を有し、官能基の反応性を活かした多様な誘導体合成に利用可能です。特に、立体障害を有するtert-アルコール部位が特徴で、選択的反応を可能にします。4-メチルベンゼンスルホン酸基は優れた脱離基として機能し、求核置換反応における高い反応性を示します。また、シクロヘキセン環の二重結合は付加反応や酸化反応のサイトとして利用可能です。熱安定性に優れ、保管・取扱いが比較的容易な点も利点です。医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。

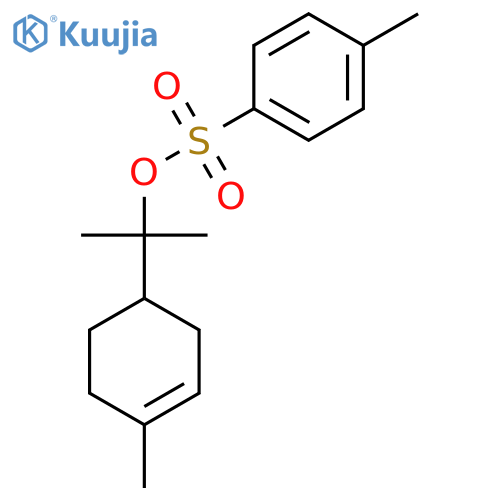

126932-91-0 structure

商品名:2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate

2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

-

- 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate

- 126932-91-0

- EN300-37153150

- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate

-

- インチ: 1S/C17H24O3S/c1-13-5-9-15(10-6-13)17(3,4)20-21(18,19)16-11-7-14(2)8-12-16/h5,7-8,11-12,15H,6,9-10H2,1-4H3

- InChIKey: ISMMKXCIELJEGA-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC(C)(C)C1CC=C(C)CC1

計算された属性

- せいみつぶんしりょう: 308.14461580g/mol

- どういたいしつりょう: 308.14461580g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 477

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 51.8Ų

2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37153150-2.5g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 2.5g |

$754.0 | 2025-03-18 | |

| Enamine | EN300-37153150-0.1g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 0.1g |

$339.0 | 2025-03-18 | |

| Enamine | EN300-37153150-5.0g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 5.0g |

$1115.0 | 2025-03-18 | |

| Enamine | EN300-37153150-10.0g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 10.0g |

$1654.0 | 2025-03-18 | |

| Enamine | EN300-37153150-0.05g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 0.05g |

$323.0 | 2025-03-18 | |

| Enamine | EN300-37153150-0.5g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 0.5g |

$370.0 | 2025-03-18 | |

| Enamine | EN300-37153150-1.0g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 1.0g |

$385.0 | 2025-03-18 | |

| Enamine | EN300-37153150-0.25g |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate |

126932-91-0 | 95.0% | 0.25g |

$354.0 | 2025-03-18 |

2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

126932-91-0 (2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl 4-methylbenzene-1-sulfonate) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 152840-81-8(Valine-1-13C (9CI))

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬